3-[(Azetidin-1-yl)methyl]-2-chloropyridine
Overview
Description
3-[(Azetidin-1-yl)methyl]-2-chloropyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorinated carbon and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine typically involves the alkylation of azetidine with a chloropyridine derivative. One common method includes the use of 2-chloropyridine as the starting material, which undergoes a nucleophilic substitution reaction with azetidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The azetidine moiety can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in aprotic solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that shares structural similarities with the azetidine moiety in 3-[(Azetidin-1-yl)methyl]-2-chloropyridine.
2-Chloropyridine: A chlorinated pyridine derivative that serves as a precursor in the synthesis of this compound.
Pyridine: A basic heterocyclic organic compound with a structure similar to the pyridine ring in this compound
Uniqueness
This compound is unique due to the combination of its azetidine and chloropyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(azetidin-1-ylmethyl)-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-8(3-1-4-11-9)7-12-5-2-6-12/h1,3-4H,2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQAAQUFEOPHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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